Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis-
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Overview
Description
Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- is a chemical compound with the molecular formula C8H9NO2 It is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- can be synthesized through several methods. One common approach involves the acetylation of 4-amino-2-hydroxyacetophenone. This reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonyl chlorides, or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Amino-2-hydroxyphenyl)ethanone
- 2-Acetyl-5-aminophenol
- 4-Acetyl-3-hydroxyaniline
Comparison: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both amino and hydroxy groups in specific positions can enhance its reactivity and potential biological activities .
Properties
CAS No. |
79324-45-1 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5-acetyl-2-amino-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-5(12)7-3-8(6(2)13)10(14)4-9(7)11/h3-4,14H,11H2,1-2H3 |
InChI Key |
UGGHBOQMYQCHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)O)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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